molecular formula C12H15NO3 B7570223 Methyl 3-(oxolan-3-ylamino)benzoate

Methyl 3-(oxolan-3-ylamino)benzoate

Cat. No.: B7570223
M. Wt: 221.25 g/mol
InChI Key: QISOEYIYTGVNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(oxolan-3-ylamino)benzoate is a chemical compound that belongs to the benzoate ester family. It is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. This compound has gained significant attention in the scientific community due to its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-3-ylamino)benzoate is not well understood. However, it is believed to interact with specific enzymes and proteins in biological systems, leading to changes in their activity and function. The compound has been shown to inhibit the growth of cancer cells and viruses, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. The compound has also been shown to possess antioxidant activity, which can protect cells from oxidative damage. In addition, it has been reported to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

Methyl 3-(oxolan-3-ylamino)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive reagent for synthetic chemistry. The compound is also stable under standard laboratory conditions, making it easy to handle and store. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in biological systems.

Future Directions

There are several future directions for research on Methyl 3-(oxolan-3-ylamino)benzoate. One area of interest is the development of new synthetic methodologies for the compound, which could lead to the synthesis of novel organic compounds with unique properties. Another area of interest is the investigation of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored.

Synthesis Methods

Methyl 3-(oxolan-3-ylamino)benzoate can be synthesized by reacting 3-aminobenzoic acid with oxolane-3-carboxylic acid and methanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, and the final product is obtained by purification and recrystallization.

Scientific Research Applications

Methyl 3-(oxolan-3-ylamino)benzoate has various scientific research applications, including the synthesis of novel organic compounds, drug discovery, and medicinal chemistry. It is used as a building block in the synthesis of various biologically active compounds, such as antiviral, anticancer, and antibacterial agents. The compound has also been used in the development of fluorescent probes for imaging biological systems.

Properties

IUPAC Name

methyl 3-(oxolan-3-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)13-11-5-6-16-8-11/h2-4,7,11,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOEYIYTGVNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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